molecular formula C28H42O12S2 B1587527 Heptaethylene glycol di(p-toluenesulfonate) CAS No. 69502-27-8

Heptaethylene glycol di(p-toluenesulfonate)

Cat. No. B1587527
CAS RN: 69502-27-8
M. Wt: 634.8 g/mol
InChI Key: UQNONDOAUSICGF-UHFFFAOYSA-N
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Description

Heptaethylene glycol di(p-toluenesulfonate) is a polyethylene glycol (PEG)-based PROTAC linker . It is used in research and development . The CAS number is 69502-27-8 and its molecular formula is C28H42O12S2 .


Molecular Structure Analysis

The molecular structure of Heptaethylene glycol di(p-toluenesulfonate) can be represented by the SMILES string CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C . The molecular weight is 634.76 .


Physical And Chemical Properties Analysis

The molecular weight of Heptaethylene glycol di(p-toluenesulfonate) is 634.76 . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

Organic Synthesis and Chemistry

Heptaethylene glycol di(p-toluenesulfonate) plays a critical role in organic synthesis, particularly in the selective monotosylation of symmetrical diols. This process is vital for creating polysubstituted cyclic ethers, with silver(I) oxide and potassium iodide enhancing the selectivity and yield of monotosylate derivatives (Bouzide & Sauvé, 2002). Additionally, its utility extends to the synthesis of polyethylene glycol tosylate, serving as an intermediate for further functionalization of polyethylene glycol, demonstrating versatility in creating a range of tosylated derivatives (Jin Zi-lin, 2010).

Material Science and Engineering

In material science, monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates are synthesized as intermediates for heterobifunctional PEG derivatives. This synthesis, characterized by no need for chromatographic purification and high product purity, is crucial for bioconjugation chemistry (Wawro et al., 2016). Furthermore, the preparation of highly functionalized poly(propylene glycol)s introduces various functional groups, enhancing reactivity and application potential in different domains (Brissault, Guis, & Chéradame, 2005).

Safety And Hazards

Heptaethylene glycol di(p-toluenesulfonate) should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of contact, wash off with soap and plenty of water and consult a doctor .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O12S2/c1-25-3-7-27(8-4-25)41(29,30)39-23-21-37-19-17-35-15-13-33-11-12-34-14-16-36-18-20-38-22-24-40-42(31,32)28-9-5-26(2)6-10-28/h3-10H,11-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNONDOAUSICGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406639
Record name ST50759435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptaethylene glycol di(p-toluenesulfonate)

CAS RN

69502-27-8
Record name ST50759435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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